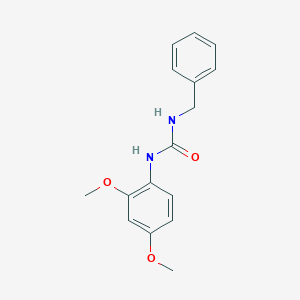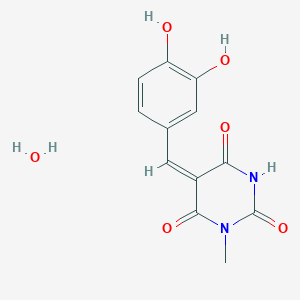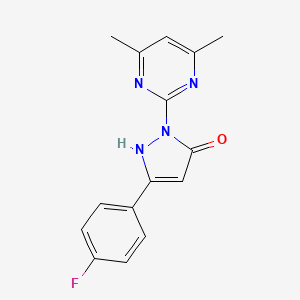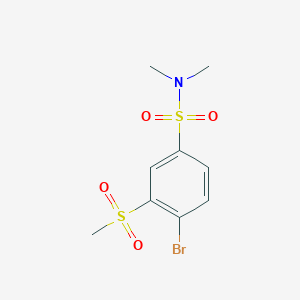
N-benzyl-N'-(2,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-(2,4-dimethoxyphenyl)urea, commonly known as BDMU, is a chemical compound that has been extensively studied for its potential applications in various fields of science. BDMU is a white crystalline powder that is soluble in organic solvents and insoluble in water. It is a urea derivative that has been synthesized through various methods, and its structure has been confirmed through spectroscopic techniques.
Applications De Recherche Scientifique
BDMU has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antitumor, antimicrobial, antifungal, antiviral, and anti-inflammatory activities. BDMU has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential inhibitor of various enzymes.
Mécanisme D'action
The mechanism of action of BDMU is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. BDMU has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses. BDMU has been shown to disrupt the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDMU has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses. BDMU has also been shown to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BDMU possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, BDMU also possesses several limitations for lab experiments. It is insoluble in water, which limits its use in aqueous solutions. It is also a toxic compound that requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of BDMU. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Another potential direction is the investigation of its potential use as an inhibitor of various enzymes. Additionally, the investigation of its potential use in the treatment of various diseases, such as cancer and inflammatory disorders, is an important area of future research. Overall, BDMU is a promising compound that has the potential to be used in various fields of science.
Méthodes De Synthèse
BDMU can be synthesized through various methods, including the reaction of benzylamine with 2,4-dimethoxyphenyl isocyanate, the reaction of benzyl isocyanate with 2,4-dimethoxyaniline, and the reaction of benzyl isocyanate with 2,4-dimethoxyphenylurea. The most commonly used method is the reaction of benzylamine with 2,4-dimethoxyphenyl isocyanate, which yields BDMU as a white crystalline powder.
Propriétés
IUPAC Name |
1-benzyl-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-13-8-9-14(15(10-13)21-2)18-16(19)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAJGOSEFUAFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl 4-propyl 5-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5376931.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5376939.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5376957.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376960.png)
![N'-(2-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5376969.png)
![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5376974.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5376979.png)
![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-indanecarboxamide](/img/structure/B5376982.png)
![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5376985.png)
![2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5376993.png)


![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5377018.png)